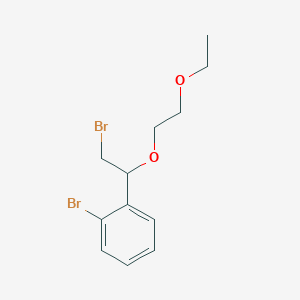![molecular formula C8H9ClF3N B13492179 1-[4-(Difluoromethyl)-3-fluorophenyl]methanamine hydrochloride](/img/structure/B13492179.png)
1-[4-(Difluoromethyl)-3-fluorophenyl]methanamine hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[4-(Difluoromethyl)-3-fluorophenyl]methanamine hydrochloride is a chemical compound with the molecular formula C8H8F3N.HCl.
Méthodes De Préparation
The synthesis of 1-[4-(Difluoromethyl)-3-fluorophenyl]methanamine hydrochloride involves several steps. One common method includes the difluoromethylation of aromatic compounds. This process can be achieved through various techniques, such as electrophilic, nucleophilic, radical, and cross-coupling methods . Industrial production methods often involve the use of metal-based catalysts to transfer CF2H to C(sp2) sites in both stoichiometric and catalytic modes .
Analyse Des Réactions Chimiques
1-[4-(Difluoromethyl)-3-fluorophenyl]methanamine hydrochloride undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions, cyanide ions).
The major products formed from these reactions depend on the specific conditions and reagents used .
Applications De Recherche Scientifique
1-[4-(Difluoromethyl)-3-fluorophenyl]methanamine hydrochloride has a wide range of scientific research applications:
Chemistry: It is used in the synthesis of various organic compounds and as a reagent in chemical reactions.
Biology: It is used in the study of biological processes and as a tool for investigating the function of specific proteins and enzymes.
Industry: It is used in the production of specialty chemicals and materials
Mécanisme D'action
The mechanism of action of 1-[4-(Difluoromethyl)-3-fluorophenyl]methanamine hydrochloride involves its interaction with specific molecular targets and pathways. The compound can form bonds with various atoms, including carbon, oxygen, nitrogen, and sulfur, through the formation of X–CF2H bonds. This interaction can lead to the modulation of biological processes and the inhibition or activation of specific enzymes and proteins .
Comparaison Avec Des Composés Similaires
1-[4-(Difluoromethyl)-3-fluorophenyl]methanamine hydrochloride can be compared with other similar compounds, such as:
1-[5-(2-Fluorophenyl)-1-(pyridin-3-ylsulfonyl)-1H-pyrrol-3-yl]-N-methylmethanamine fumarate (TAK-438): This compound is used as a potassium-competitive acid blocker and has applications in the treatment of gastroesophageal reflux disease (GERD) and peptic ulcers.
4-(Trifluoromethyl)benzylamine Hydrochloride: This compound has similar chemical properties and is used in various chemical reactions and industrial applications.
Propriétés
Formule moléculaire |
C8H9ClF3N |
|---|---|
Poids moléculaire |
211.61 g/mol |
Nom IUPAC |
[4-(difluoromethyl)-3-fluorophenyl]methanamine;hydrochloride |
InChI |
InChI=1S/C8H8F3N.ClH/c9-7-3-5(4-12)1-2-6(7)8(10)11;/h1-3,8H,4,12H2;1H |
Clé InChI |
BWWBALGFHDPUIS-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C(C=C1CN)F)C(F)F.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Benzyl 6-bromo-2H-benzo[b][1,4]oxazine-4(3H)-carboxylate](/img/structure/B13492103.png)
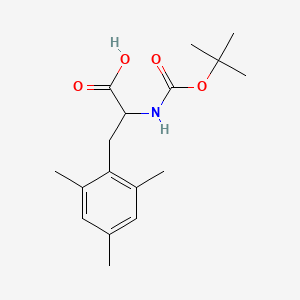

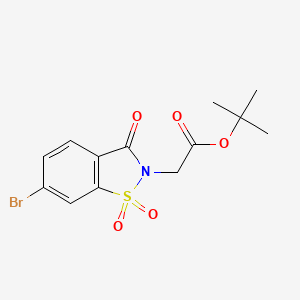
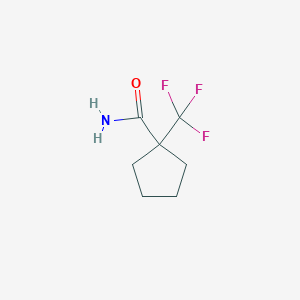

![Methyl O-[2-(methyloxy)ethyl]-L-serinate](/img/structure/B13492135.png)
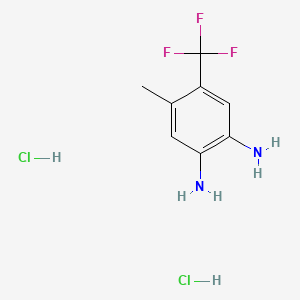
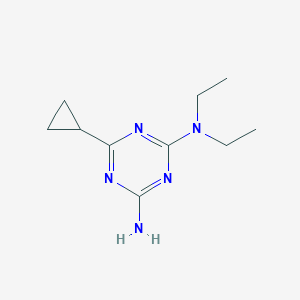
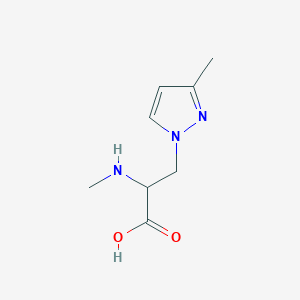
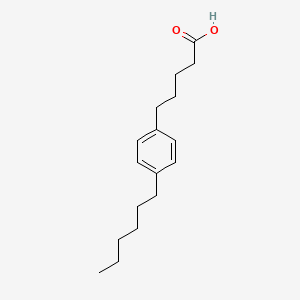
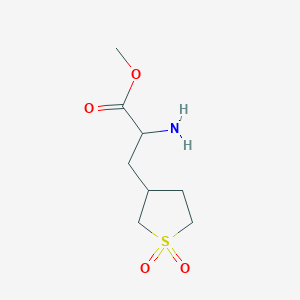
![3-Acetyl-5-phenyl-3-azabicyclo[3.1.1]heptane-1-carboxylic acid](/img/structure/B13492164.png)
